molecular formula C12H13NO3 B1348582 Methyl 3-(2-oxopyrrolidin-1-yl)benzoate CAS No. 5279-41-4

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

Cat. No. B1348582
CAS RN: 5279-41-4
M. Wt: 219.24 g/mol
InChI Key: JTVFAEPZESYNNJ-UHFFFAOYSA-N
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Description

“Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H13NO31. It is also known by other names such as “benzoic acid, 3- (2-oxo-1-pyrrolidinyl)-, methyl ester” and has a molecular weight of 219.24 g/mol1.



Synthesis Analysis

The synthesis of “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” is not explicitly mentioned in the search results. However, a related compound “3-(2-OXO-PYRROLIDIN-1-YL)-BENZOIC ACID” is synthesized from “METHYL 3-AMINOBENZOATE” according to one source2.



Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” can be represented by the canonical SMILES string "COC(=O)C1=CC(=CC=C1)N2CCCC2=O"1. This indicates that the compound contains a methyl ester group (COC=O), a benzene ring (C1=CC=CC=C1), and a 2-oxopyrrolidine group (N2CCCC2=O).



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” are not detailed in the search results. More research may be needed to fully understand the chemical reactions this compound can undergo.



Physical And Chemical Properties Analysis

“Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” has a molecular weight of 219.24 g/mol, an XLogP3-AA value of 1.2, and a topological polar surface area of 46.6 Ų1. It has no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds1. Its exact mass and monoisotopic mass are both 219.08954328 g/mol1.


Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis of Inhibitors Against Corrosion of Mild Steel in Acidic Media : Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is involved in the synthesis of compounds with corrosion inhibition properties. These compounds protect mild steel in acidic environments by adsorption on the steel surface (Arrousse et al., 2021).
  • Crystal Structure and DFT Study : This compound is studied for its crystal structure and physicochemical properties. DFT (Density Functional Theory) analysis confirms its molecular structure and reveals insights into its molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Synthesis of Related Compounds

  • Synthesis of 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic Acid : This compound is synthesized as an intermediate in the preparation of other compounds, showcasing its role in diverse synthetic pathways (Barker et al., 2003).
  • Catalytic Reduction Studies : Studies involving methyl benzoate and benzoic acid reduction on yttrium oxide catalysts highlight its role in the reduction to benzaldehyde, indicating its potential application in catalytic processes (King & Strojny, 1982).

Photophysical Properties

  • Study of Photophysical Properties of Derivatives : Derivatives of methyl salicylate, closely related to methyl 3-(2-oxopyrrolidin-1-yl)benzoate, have been synthesized and studied for their photophysical properties, indicating the potential for optical applications (Yoon et al., 2019).

Antiviral Activity

  • In Vitro/Vivo Studies of Antiviral Activity : The compound shows potential antiviral activity against influenza A virus, demonstrating its significance in pharmacological research andpotential drug development (Yu et al., 2016).

Future Directions

The future directions for “Methyl 3-(2-oxopyrrolidin-1-yl)benzoate” are not explicitly mentioned in the search results. However, given its potential biological activity, it could be a subject of further research in the field of medicinal chemistry.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVFAEPZESYNNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349890
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 3-(2-oxopyrrolidin-1-yl)benzoate

CAS RN

5279-41-4
Record name methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Guo, S Xiang, J Wang, Y Zhou, Z Wang… - European Journal of …, 2022 - Elsevier
Tropomyosin receptor kinases A (TrkA) is a potential therapeutic target for the treatment of numerous tumor types and chronic pain. However, most of the reported TrkA inhibitors are …
Number of citations: 6 www.sciencedirect.com

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